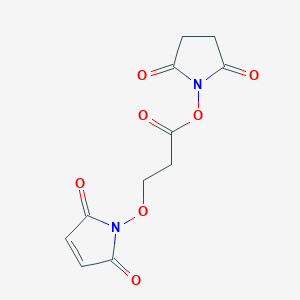
2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)propanoate is a compound with significant applications in various scientific fields. It is known for its role as a linker in antibody-drug conjugates (ADCs), which are used in targeted cancer therapies . The compound’s structure allows it to form stable bonds with both amine and thiol groups, making it a versatile tool in bioconjugation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)propanoate typically involves the reaction of N-hydroxysuccinimide (NHS) with maleimide derivatives. The reaction is carried out under mild conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the NHS ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in solid form, with a white to off-white appearance .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)propanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group can react with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group can react with thiol groups to form thioether bonds.
Common Reagents and Conditions
Primary Amines: Used in substitution reactions to form amide bonds.
Thiols: Used in addition reactions to form thioether bonds.
Bases: Such as triethylamine, used to facilitate the reactions.
Major Products Formed
Amide Bonds: Formed from the reaction with primary amines.
Thioether Bonds: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)propanoate is widely used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of complex molecules.
Biology: In bioconjugation techniques to label proteins and other biomolecules.
Medicine: In the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Used in the production of specialized reagents and materials for research and development.
Mecanismo De Acción
The compound exerts its effects through its ability to form stable bonds with both amine and thiol groups. This dual reactivity allows it to act as a versatile linker in bioconjugation. The NHS ester group reacts with primary amines to form amide bonds, while the maleimide group reacts with thiols to form thioether bonds . These reactions are crucial in the formation of stable and functional bioconjugates used in various applications .
Comparación Con Compuestos Similares
2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)propanoate is unique due to its dual reactivity with both amine and thiol groups. Similar compounds include:
N-Hydroxysuccinimide (NHS) Esters: React primarily with amines.
Maleimide Derivatives: React primarily with thiols.
The combination of these two reactive groups in a single molecule makes this compound particularly valuable in bioconjugation applications .
Propiedades
Fórmula molecular |
C11H10N2O7 |
|---|---|
Peso molecular |
282.21 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-(2,5-dioxopyrrol-1-yl)oxypropanoate |
InChI |
InChI=1S/C11H10N2O7/c14-7-1-2-8(15)12(7)19-6-5-11(18)20-13-9(16)3-4-10(13)17/h1-2H,3-6H2 |
Clave InChI |
CFJUFBPBCWSJAO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCON2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




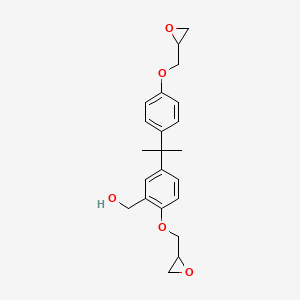





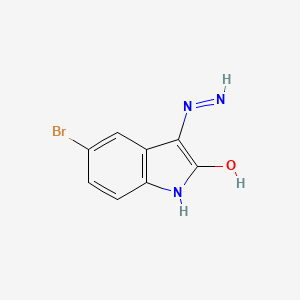
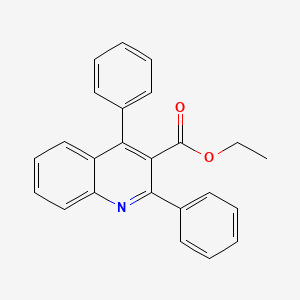

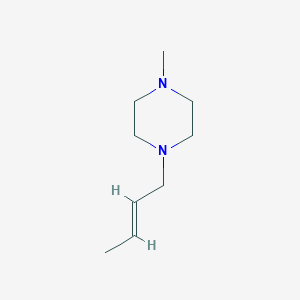
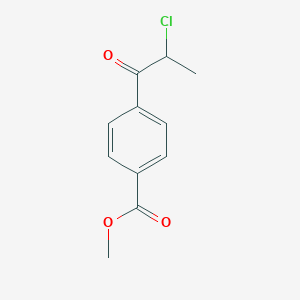
![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)
